7.1. Food Science and Flavor Research: 1-furfurylpyrrole has been identified as a key aroma compound in roasted products like coffee and chicory. [, ] Its presence contributes to desirable flavor profiles, such as burnt, sweet, bready, chocolate-like, and roasted notes. This knowledge is valuable for understanding and optimizing the flavor profiles of various food products.
7.2. Plant Science and Cultivar Differentiation: Research on Wuyi rock tea identified 1-furfurylpyrrole as a characteristic volatile compound in the Dahongpao cultivar. [] Its presence, along with other compounds, provides insights into the unique aroma profiles of different tea cultivars, aiding in their distinction and potentially informing breeding strategies for desired flavor characteristics.
7.3. Chemical Safety Assessment: 1-furfurylpyrrole has undergone safety assessments by organizations like the European Food Safety Authority (EFSA). [] The EFSA concluded that, based on available data and the estimated intake as a flavoring substance, there are no safety concerns. This information is crucial for ensuring the safe use of 1-furfurylpyrrole in food products.
References:[1] https://www.semanticscholar.org/paper/1b866b62620c7c3707c97ca164e7706c92480df7 [] https://www.semanticscholar.org/paper/631b5faa184f8fa6b62e2405665889441fd7eda4 [] https://www.semanticscholar.org/paper/ce361bd84fce006f6c717cc7f751375e3e987695[14] https://www.semanticscholar.org/paper/91fc79b9e751e50aa0e15cbd84517ea38d32008e
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